molecular formula C19H19BrN4OS B4630618 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B4630618
M. Wt: 431.4 g/mol
InChI Key: BVGFGXKZSIHUKZ-UHFFFAOYSA-N
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Description

The compound of interest, due to its structural complexity, involves a 1,2,4-triazole ring, a thioether linkage, and substituted acetamide and bromophenyl groups. Compounds with such structures are often studied for their potential biological activities and chemical properties. The 1,2,4-triazole core is a common motif in medicinal chemistry due to its resemblance to the peptide linkage and its ability to mimic various biological molecules.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from readily available chemicals. For instance, compounds with similar structural features were synthesized via the reaction of 4-amino-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]-triazol-3-one with aldehydes, followed by reactions with bromoacetophenone and ethyl bromoacetate, among others (Sancak et al., 2010). The synthesis pathways often involve nucleophilic substitution reactions, cyclization, and condensation steps.

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques like IR, 1H-NMR, 13C-NMR, MS, and sometimes X-ray crystallography. For example, the structural elucidation of a related compound demonstrated its crystalline structure and provided insights into its molecular geometry, confirming the presence of the 1,2,4-triazole ring and substituent positions through spectral and crystallographic data (Bhagyasree et al., 2013).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The creation and application of thioureido-acetamides in heterocyclic syntheses demonstrate their versatility as precursors for various heterocyclic compounds, including iminothiazoles and thiazolidinones, highlighting efficient atom economy and potential for creating a wide range of derivatives through one-pot cascade reactions (Schmeyers & Kaupp, 2002).
  • Research into 1,3-dipolar cycloaddition reactions for heterocyclic synthesis has led to the development of novel compounds with potential applications in medicinal chemistry and materials science, illustrating the compound's role in forming diverse heterocyclic structures (Hunnur, Latthe, & Badami, 2005).

Potential Antimicrobial Applications

  • A study on the facile synthesis of thiophen-2(5H)-ones from related acetamide derivatives suggests antimicrobial properties, indicating that modifications of the acetamide structure can lead to the development of new antimicrobial agents (Benneche et al., 2011).
  • Synthesis and evaluation of Schiff bases and Thiazolidinone derivatives from acetamide precursors have shown promising antibacterial and antifungal activities, further underscoring the potential biomedical applications of these compounds (Fuloria, Fuloria, & Gupta, 2014).

Advanced Materials and Crystallography

  • The silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes leading to heterocyclic compounds demonstrates the chemical's utility in synthesizing materials with unique properties, relevant for material science research (Lazareva et al., 2017).

properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4OS/c1-12-4-9-16(10-13(12)2)21-17(25)11-26-19-23-22-18(24(19)3)14-5-7-15(20)8-6-14/h4-10H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGFGXKZSIHUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
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2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
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2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
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2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
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2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 6
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2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide

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